Flavone Flavone Flavone is the simplest member of the class of flavones that consists of 4H-chromen-4-one bearing a phenyl substituent at position 2. It has a role as a metabolite and a nematicide.
Flavone is a natural product found in Camellia sinensis, Anaphalis lactea, and other organisms with data available.
Quercetin is a flavonoid that forms the "backbone" for many other flavonoids, including the citrus flavonoids rutin, hesperidin, naringin and tangeritin. In studies, quercetin is found to be the most active of the flavonoids, and many medicinal plants owe much of their activity to their high quercetin content. Quercetin has demonstrated significant anti-inflammatory activity because of direct inhibition of several initial processes of inflammation. For example, it inhibits both the manufacture and release of histamine and other allergic/inflammatory mediators. In addition, it exerts potent antioxidant activity and vitamin C-sparing action.
Brand Name: Vulcanchem
CAS No.: 525-82-6
VCID: VC21347581
InChI: InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
SMILES: C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Molecular Formula: C15H10O2
Molecular Weight: 222.24 g/mol

Flavone

CAS No.: 525-82-6

Cat. No.: VC21347581

Molecular Formula: C15H10O2

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Flavone - 525-82-6

CAS No. 525-82-6
Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
IUPAC Name 2-phenylchromen-4-one
Standard InChI InChI=1S/C15H10O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Standard InChI Key VHBFFQKBGNRLFZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
Melting Point 100 °C

Chemical Structure and Physical Properties

Chemical Structure

Flavone consists of a three-ring system with two benzene rings (labeled A and B) connected by a heterocyclic pyran ring (C) that contains a carbonyl group at the 4-position . This basic skeleton can be represented as a 2-phenylchromone structure, where the B-ring is attached to the C-ring at position 2.

Physical Properties

Flavone exhibits distinct physical properties that influence its behavior in various systems. The compound appears as a white crystalline powder with well-defined melting and boiling points .

Table 1: Physical Properties of Flavone

PropertyValueReference
Molecular FormulaC₁₅H₁₀O₂
Molecular Weight222.24 g/mol
Physical AppearanceWhite crystalline powder
Melting Point94-97°C
Boiling Point185°C at 1 mmHg
Density1.1404 (rough estimate)
Refractive Index1.6600 (estimate)

Solubility Characteristics

The solubility profile of flavone significantly affects its bioavailability and pharmaceutical applications. As with many flavonoids, flavone shows limited water solubility but dissolves readily in various organic solvents .

Table 2: Solubility Characteristics of Flavone

SolventSolubilityReference
WaterInsoluble
Ethanol>38.3 mg/mL
DMSO>52.3 mg/mL
Acetone25 mg/mL
MethanolSoluble
ChloroformSoluble

This solubility pattern is typical of flavonoids and influences both the extraction methods from natural sources and the formulation strategies for potential pharmaceutical applications.

Synthesis and Purification

Synthetic Methods

Several synthetic routes have been established for flavone production. These methods are important for producing the compound in sufficient quantities for research and potential commercial applications .

Key synthetic approaches for flavone include:

  • Baker-Venkataraman rearrangement: This involves the acylation of 2-hydroxyacetophenone followed by ring closure .

  • Allan-Robinson reaction: This method uses o-hydroxyaryl ketones and acid anhydrides in the presence of the corresponding sodium salt .

  • Claisen-Schmidt condensation: This approach utilizes 2′-hydroxyacetophenone and benzaldehyde derivatives .

Occurrence and Role in Nature

Natural Sources

Flavone itself is relatively rare in nature compared to its derivatives, which are widely distributed in the plant kingdom. Flavones and their derivatives are commonly found in fruits, vegetables, cereals, nuts, herbs, seeds, stems, and flowers of numerous plants .

The concentration of flavones in plants can be influenced by various environmental factors including temperature, ultraviolet radiation, season, pollutants, drought, and salinity stress . These factors affect plant metabolism and consequently the biosynthesis of flavonoids, including flavone derivatives.

Role in Plants

In plants, flavone and its derivatives serve several important functions:

  • Protection against ultraviolet radiation: Flavones absorb UV light, protecting plant tissues from radiation damage .

  • Defense against herbivores and pathogens: These compounds can have deterrent or toxic effects on herbivores and antimicrobial properties against plant pathogens .

  • Regulation of growth factors: Flavones are involved in regulating growth factors in plants, such as auxin .

  • Secondary antioxidant defense: Flavones act as a secondary antioxidant defense system in plant tissues exposed to various abiotic and biotic stresses .

  • Signaling molecules: They can function as signaling molecules in plant-microbe interactions .

These roles underscore the ecological importance of flavone derivatives in plant survival and adaptation.

Biological Activities

Antioxidant Properties

One of the most well-documented properties of flavone and its derivatives is their antioxidant activity. The antioxidant capacity of flavones depends on their structural characteristics, particularly the arrangement of hydroxyl groups .

The mechanisms of antioxidant action include:

  • Scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

  • Suppression of ROS formation through inhibition of enzymes involved in free radical generation or through chelation of trace elements .

  • Upregulation or protection of antioxidant defenses .

Studies have shown that the B-ring hydroxyl configuration is particularly important for ROS scavenging, as it donates hydrogen and electrons to hydroxyl, peroxyl, and peroxynitrite radicals, stabilizing them and forming relatively stable flavonoid radicals .

Anti-inflammatory Effects

Flavone and its derivatives exhibit significant anti-inflammatory properties through various mechanisms:

  • Inhibition of pro-inflammatory enzymes: Flavones inhibit enzymes involved in inflammation, including cyclooxygenase-2 (COX-2), lipoxygenase, and inducible nitric oxide synthase (iNOS) .

  • Modulation of cytokine expression: They can modulate the expression and activation of cytokines such as interleukin-1beta (IL-1β), tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8 .

  • Regulation of gene expression: Flavones regulate the expression of pro-inflammatory molecules including nuclear factor kappa B (NF-κB), activator protein-1 (AP-1), intercellular adhesion molecule-1 (ICAM), vascular cell adhesion molecule-1 (VCAM), and E-selectins .

  • Inhibition of leukocyte degranulation: Some flavones can inhibit the degranulation of neutrophils without affecting superoxide production .

  • Modulation of calcium channels: Flavones can modulate Ca²⁺ channels in the plasma membrane, inhibiting mast cell degranulation .

The structural requirements for anti-inflammatory activity include the presence of a double bond between C2-C3 and specific positioning of hydroxyl groups, particularly at the 3' and 4' positions of the B-ring .

Antimicrobial Activities

Flavone and certain derivatives demonstrate antimicrobial properties against various pathogens:

  • Antibacterial activity: Flavones can disrupt bacterial cell membranes, inhibit bacterial enzymes, and interfere with bacterial nucleic acid synthesis .

  • Antiviral effects: Some flavones exhibit antiviral activities through mechanisms including damage to viral cell membranes, enzyme inhibition, and interference with virus penetration and attachment to host cells .

  • Synergism with antibiotics: Flavones may act synergistically with conventional antibiotics, potentially offering a strategy to combat antibiotic resistance .

Specific mechanisms include inhibition of bacterial topoisomerases, inhibition of viral neuraminidase, and disruption of viral capsid proteins .

Other Biological Activities

Beyond the activities mentioned above, flavone and its derivatives exhibit a range of other biological effects:

  • Neuroprotective effects: Some flavones show potential in protecting neurons and improving cognitive performance .

  • Cardioprotective properties: Flavones may help prevent cardiovascular diseases through various mechanisms, including improved endothelial function .

  • Anticancer activities: Certain flavone derivatives demonstrate anticancer properties through mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis .

  • Hepatoprotective effects: Some flavones show liver-protective properties against toxins and oxidative stress .

  • Anti-diabetic properties: There is evidence for potential anti-diabetic effects through mechanisms including inhibition of aldose reductase .

Biological ActivityMechanismsReferences
AntioxidantROS scavenging, enzyme inhibition, metal chelation
Anti-inflammatoryInhibition of COX-2, lipoxygenase, iNOS; cytokine modulation
AntimicrobialMembrane disruption, enzyme inhibition, synergism with antibiotics
NeuroprotectiveProtection against oxidative stress, modulation of neurotransmitters
CardioprotectiveImproved endothelial function, vasodilation
AnticancerApoptosis induction, cell cycle arrest, angiogenesis inhibition
HepatoprotectiveProtection against toxins and oxidative stress
Anti-diabeticAldose reductase inhibition

Applications

Research Applications

Flavone serves as an important biochemical tool in various research contexts:

  • Cytochrome P450 studies: Flavone is a potentially useful biochemical for cytochrome P450 research, helping to elucidate enzyme function and metabolism pathways .

  • Structural basis for developing novel compounds: The flavone backbone provides a structural scaffold for developing new bioactive compounds with enhanced properties .

  • Analytical standards: Purified flavone serves as a reference standard in analytical methods for flavonoid identification and quantification .

  • FlavonQ: An automated data processing tool called FlavonQ has been developed for profiling flavone and flavonol glycosides using ultra-high-performance liquid chromatography with diode array detection and high-resolution accurate mass spectrometry .

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